Periconin A

Catalog No.
S612118
CAS No.
145586-00-1
M.F
C20H29Cl3N4O8
M. Wt
559.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Periconin A

CAS Number

145586-00-1

Product Name

Periconin A

IUPAC Name

4-[(6-amino-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C20H29Cl3N4O8

Molecular Weight

559.8 g/mol

InChI

InChI=1S/C20H29Cl3N4O8/c1-7(28)4-11(21)20(23)13(15(22)19(34)35)14(20)18(33)27-10(5-12(29)30)17(32)26-9-3-2-8(24)6-25-16(9)31/h7-11,13-15,28H,2-6,24H2,1H3,(H,25,31)(H,26,32)(H,27,33)(H,29,30)(H,34,35)

InChI Key

NFVKVZRRCAVLMX-UHFFFAOYSA-N

SMILES

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(CNC2=O)N)C(C(=O)O)Cl)Cl)Cl)O

Synonyms

periconin A

Canonical SMILES

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(CNC2=O)N)C(C(=O)O)Cl)Cl)Cl)O

The exact mass of the compound Periconin A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Periconin A is a naturally occurring compound isolated from the fungal genus Periconia. This compound belongs to a class of polyoxygenated sesquiterpenoids and features a unique tricarbocyclic structure, which has garnered attention due to its complex molecular architecture and potential biological activities. The structural elucidation of Periconin A has been achieved through various spectroscopic techniques, including nuclear magnetic resonance and X-ray diffraction, which confirm its distinct stereochemistry and functional groups.

Involving Periconin A primarily include its biosynthesis and potential degradation pathways. The biosynthetic route is believed to involve polyketide-terpenoid pathways, where one acetyl-CoA starter unit combines with multiple malonyl-CoA extenders. This process may also involve Diels–Alder reactions, leading to the formation of the compound's characteristic ring structure. Additionally, Periconin A may undergo oxidation or reduction reactions under specific conditions, which can modify its functional groups and affect its biological activity .

Periconin A exhibits a range of biological activities that make it a subject of interest in pharmacological research. Preliminary studies suggest that it possesses antimicrobial properties, showing effectiveness against various bacterial strains. Furthermore, it has been investigated for its potential anticancer activity, with some studies indicating that it may induce apoptosis in cancer cells. The specific mechanisms underlying these activities are still under investigation but may involve modulation of cell signaling pathways and interaction with cellular targets .

The synthesis of Periconin A can be approached through both natural extraction and synthetic methodologies. Natural extraction involves isolating the compound from fungal sources using techniques such as solvent extraction followed by chromatographic methods for purification. Synthetic approaches may include total synthesis strategies that replicate the biosynthetic pathway observed in nature. These methods often involve multi-step reactions including cyclization, oxidation, and functional group modifications to achieve the desired structure .

The applications of Periconin A are primarily focused on its potential therapeutic uses. Its antimicrobial and anticancer properties suggest applications in drug development for treating infections and cancer therapies. Additionally, due to its unique chemical structure, Periconin A may serve as a lead compound for further modifications aimed at enhancing its efficacy and reducing toxicity in clinical settings .

Interaction studies involving Periconin A have primarily focused on its binding affinities with various biological targets. These studies utilize techniques such as molecular docking simulations and in vitro assays to assess how Periconin A interacts with proteins involved in disease pathways. Such interactions can provide insights into the compound's mechanism of action and help identify potential therapeutic targets for drug development .

Several compounds share structural similarities with Periconin A, particularly within the realm of sesquiterpenoids and polyketides. Here are some notable examples:

Compound NameStructure TypeUnique Features
PericosinsSesquiterpenoidsExhibits similar biosynthetic pathways but varies in functional groups .
PericoannosinsTerpenoid derivativesShares a common precursor but differs in stereochemistry .
Fungal TerpenoidsGeneral categoryIncludes a wide range of compounds with diverse biological activities .

Uniqueness of Periconin A: What sets Periconin A apart is its specific tricarbocyclic structure and the presence of unique functional groups that contribute to its biological activity profile. Its distinct biosynthetic origin from Periconia also emphasizes its uniqueness compared to other similar compounds.

Periconin A was first identified during investigations into the host-specific toxins produced by Periconia circinata, the causative agent of milo disease in sorghum (Sorghum bicolor). Early studies in the 1960s revealed that pathogenic strains of P. circinata secreted phytotoxic compounds capable of inducing disease symptoms exclusively in susceptible sorghum genotypes. However, it was not until the 1990s that researchers isolated and characterized Periconin A alongside its congeners—Periconin B, Peritoxins A and B, and circinatin.

Initial purification efforts employed liquid chromatography and thin-layer techniques, which revealed Periconin A as a biologically inactive metabolite. Structural analysis via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) established its molecular formula as $$ \text{C}{20}\text{H}{29}\text{Cl}3\text{N}4\text{O}_8 $$, distinguishing it from the toxic Peritoxins. The compound’s inactivity in bioassays contrasted sharply with the potent host-selective toxicity of Peritoxins, prompting further inquiry into its biosynthetic role.

Taxonomic Distribution within the Periconia Genus

The genus Periconia encompasses over 50 species of ascomycetous fungi, predominantly saprophytic or plant-pathogenic. Periconin A has been reported exclusively in P. circinata, a species notorious for its economic impact on sorghum and maize crops. While other Periconia species, such as P. macrospinosa, produce structurally distinct metabolites like periconicins A and B, Periconin A’s occurrence remains taxonomically restricted. This specificity suggests a unique biosynthetic pathway tied to P. circinata’s ecological niche as a pathogen of Poaceae hosts.

Historical Significance in Fungal Secondary Metabolite Research

The discovery of Periconin A coincided with advancements in understanding fungal secondary metabolism. Researchers recognized that non-toxic metabolites like Periconin A could serve as biosynthetic precursors or shunt products in toxin-producing pathways. For instance, structural comparisons between Periconin A and circinatin (a polyketide derivative) hinted at a shared biosynthetic origin, with circinatin potentially acting as a precursor to both Periconins and Peritoxins. This insight aligned with broader trends in the 1990s, where genetic and enzymatic studies began unraveling the modularity of fungal secondary metabolite pathways.

Evolution of Research Methodologies for Periconin A Investigation

Early structural studies relied on classical chemical degradation and spectroscopic methods. For example, acid hydrolysis of Periconin A yielded aspartic acid and modified polyamine subunits, while two-dimensional NMR experiments elucidated its cyclopropane and lactam moieties. The advent of mass spectrometry (MS) and X-ray crystallography in the 2000s refined these analyses, enabling precise stereochemical assignments. Modern omics approaches, including genome sequencing of P. circinata, now offer opportunities to decode the genetic basis of Periconin A biosynthesis.

XLogP3

-3.4

Dates

Last modified: 02-18-2024

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